Spectroscopic Characterization of 2-Amino-2-ethylbutan-1-ol: A Technical Guide
Spectroscopic Characterization of 2-Amino-2-ethylbutan-1-ol: A Technical Guide
Introduction
2-Amino-2-ethylbutan-1-ol is a chiral amino alcohol with potential applications in organic synthesis and as a precursor for various biologically active molecules. Its structural features, including a primary amine, a primary alcohol, and a quaternary carbon, give rise to a unique spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for researchers in synthesis, process development, and quality control to ensure chemical identity and purity.
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Amino-2-ethylbutan-1-ol, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely available in public databases, this guide will leverage data from structurally analogous compounds to provide a robust and predictive interpretation. By examining the spectra of related molecules such as 2-amino-1-butanol, 2-amino-2-methylbutan-1-ol, and 2-ethyl-1-butanol, we can confidently deduce the expected spectral features of 2-Amino-2-ethylbutan-1-ol.[1][2][3] This approach underscores the power of comparative spectroscopic analysis in modern chemical research.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the structure of 2-Amino-2-ethylbutan-1-ol, highlighting the key functional groups that will be the focus of our analysis.
Figure 1: 2D structure of 2-Amino-2-ethylbutan-1-ol highlighting the key carbon and heteroatom framework.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-Amino-2-ethylbutan-1-ol is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the overall molecular geometry.
Predicted ¹H NMR Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (ethyl) | ~0.9 | Triplet | 6H |
| -CH₂ (ethyl) | ~1.4-1.6 | Quartet | 4H |
| -CH₂OH | ~3.4-3.6 | Singlet | 2H |
| -NH₂ | Broad singlet | 2H | |
| -OH | Broad singlet | 1H |
Causality Behind Predictions:
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-CH₃ Protons: The methyl protons of the two ethyl groups are the most shielded and are expected to appear at the highest field (~0.9 ppm). They will be split into a triplet by the adjacent methylene protons.
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-CH₂ Protons: The methylene protons of the ethyl groups will be deshielded relative to the methyl protons and will appear as a quartet due to coupling with the methyl protons.
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-CH₂OH Protons: The methylene protons adjacent to the hydroxyl group are significantly deshielded by the electronegative oxygen atom and are expected to resonate at a lower field (~3.4-3.6 ppm). In a chiral environment, these protons can be diastereotopic and may appear as two separate signals or a more complex multiplet. However, for simplicity, a singlet is predicted here.
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-NH₂ and -OH Protons: The amine and hydroxyl protons are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on the solvent, concentration, and temperature. Addition of D₂O would cause these signals to disappear, a key confirmatory experiment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data:
| Carbon | Chemical Shift (δ, ppm) |
| -C H₃ (ethyl) | ~8-12 |
| -C H₂ (ethyl) | ~25-30 |
| Quaternary Carbon (-C(NH₂)(CH₂CH₃)₂) | ~55-60 |
| -C H₂OH | ~65-70 |
Justification of Chemical Shifts:
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Alkyl Carbons: The methyl and methylene carbons of the ethyl groups are in a typical aliphatic region.
-
Quaternary Carbon: The quaternary carbon atom, bonded to two ethyl groups, a nitrogen atom, and a hydroxymethyl group, will be significantly deshielded.
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Hydroxymethyl Carbon: The carbon atom bonded to the hydroxyl group will be the most deshielded carbon in the aliphatic region due to the strong deshielding effect of the oxygen atom.
II. Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Amino-2-ethylbutan-1-ol will be characterized by absorption bands corresponding to O-H, N-H, C-H, and C-O vibrations.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |
| N-H stretch (amine) | 3300-3500 | Medium, (two bands) |
| C-H stretch (aliphatic) | 2850-3000 | Strong |
| N-H bend (amine) | 1590-1650 | Medium |
| C-O stretch (primary alcohol) | ~1050 | Strong |
Interpretation of Key Bands:
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O-H and N-H Stretching Region: The most prominent feature in the IR spectrum will be a broad, strong band in the 3200-3600 cm⁻¹ region, which is a composite of the O-H and N-H stretching vibrations. The broadness is due to hydrogen bonding. The primary amine should show two distinct N-H stretching bands.
-
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching in the ethyl and methylene groups.
-
Fingerprint Region: The C-O stretching vibration of the primary alcohol will give rise to a strong band around 1050 cm⁻¹. The N-H bending vibration will also be present in the 1590-1650 cm⁻¹ region.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For 2-Amino-2-ethylbutan-1-ol (C₆H₁₅NO), the molecular weight is 117.19 g/mol .[4]
Predicted Fragmentation Pattern:
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 117, although it may be weak due to the facile fragmentation of alcohols and amines. Key fragmentation pathways would include:
-
α-Cleavage: This is a very common fragmentation pathway for amines and alcohols.
-
Loss of a CH₂OH radical (•CH₂OH) to give a fragment at m/z = 86. This is expected to be a major peak.
-
Loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z = 88.
-
-
Loss of Water: Dehydration can lead to a fragment at m/z = 99 (M-18).
-
Loss of Ammonia: Loss of NH₃ can result in a fragment at m/z = 100 (M-17).
Figure 2: Predicted major fragmentation pathways for 2-Amino-2-ethylbutan-1-ol in EI-MS.
Summary of Predicted Mass Spectral Data:
| m/z | Proposed Fragment |
| 117 | Molecular Ion [M]⁺• |
| 99 | [M - H₂O]⁺• |
| 88 | [M - CH₂CH₃]⁺ |
| 86 | [M - CH₂OH]⁺ |
Experimental Protocols
For researchers aiming to acquire their own spectroscopic data for 2-Amino-2-ethylbutan-1-ol, the following general protocols are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons (-OH, -NH₂).
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. To confirm the -OH and -NH₂ peaks, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄) and place it in a liquid cell.
-
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Conclusion
The spectroscopic analysis of 2-Amino-2-ethylbutan-1-ol provides a detailed picture of its molecular structure. While direct experimental data is sparse, a comprehensive and reliable interpretation can be achieved by leveraging the known spectral characteristics of structurally similar compounds. The predicted NMR, IR, and MS data presented in this guide offer a valuable resource for the identification and characterization of this important chemical entity in a research and development setting. The provided experimental workflows serve as a practical starting point for researchers to obtain high-quality spectroscopic data.
References
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